molecular formula C9H9BrO3S B12855522 1-(3-bromo-5-methylsulfonylphenyl)ethanone

1-(3-bromo-5-methylsulfonylphenyl)ethanone

Cat. No.: B12855522
M. Wt: 277.14 g/mol
InChI Key: VFJPUGVKVZJMJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-methylsulfonylphenyl)ethanone is an organic compound with the molecular formula C9H9BrO3S It is characterized by the presence of a bromine atom, a methylsulfonyl group, and an ethanone moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-bromo-5-methylsulfonylphenyl)ethanone typically involves the bromination of a suitable precursor, followed by the introduction of the methylsulfonyl group. One common synthetic route includes the following steps:

    Bromination: A precursor such as 3-methylsulfonylacetophenone is brominated using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a catalyst.

    Sulfonylation: The brominated intermediate is then treated with a sulfonylating agent, such as methanesulfonyl chloride, under basic conditions to introduce the methylsulfonyl group.

Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, solvent selection, and purification techniques.

Chemical Reactions Analysis

1-(3-Bromo-5-methylsulfonylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-methylsulfonylphenyl)ethanone has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-bromo-5-methylsulfonylphenyl)ethanone involves its interaction with molecular targets through covalent bonding or non-covalent interactions. The bromine atom and the methylsulfonyl group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include enzyme inhibition, receptor modulation, and signal transduction.

Comparison with Similar Compounds

1-(3-Bromo-5-methylsulfonylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Bromophenyl)ethanone: Lacks the methylsulfonyl group, resulting in different reactivity and applications.

    1-(3-Methylsulfonylphenyl)ethanone:

    1-(3-Bromo-4-methylsulfonylphenyl)ethanone: Has a different position of the methylsulfonyl group, leading to variations in its properties.

The uniqueness of this compound lies in the specific combination of the bromine atom and the methylsulfonyl group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H9BrO3S

Molecular Weight

277.14 g/mol

IUPAC Name

1-(3-bromo-5-methylsulfonylphenyl)ethanone

InChI

InChI=1S/C9H9BrO3S/c1-6(11)7-3-8(10)5-9(4-7)14(2,12)13/h3-5H,1-2H3

InChI Key

VFJPUGVKVZJMJW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)Br)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.